
lithium(1+) ion 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium (1+) ion 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate, or LiMT, is a lithium salt of the thiazole-4-sulfinate anion. It has a wide range of applications in scientific research, particularly in the field of biochemistry. LiMT has been found to be a useful reagent for the synthesis of various compounds, as well as a useful tool for studying the biochemical and physiological effects of lithium ion on cells and organisms.
科学研究应用
LiMT has been used in a wide range of scientific research applications. It has been found to be a useful reagent for the synthesis of various compounds, such as 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate salts, 5-methoxy-2-methyl-1,3-thiazole-4-sulfonamides, and 5-methoxy-2-methyl-1,3-thiazole-4-sulfonic acids. LiMT has also been used as a tool to study the biochemical and physiological effects of lithium ion on cells and organisms.
作用机制
The mechanism of action of LiMT is not yet fully understood. However, it is believed that LiMT acts as a chelator, binding to metals such as sodium, potassium, and calcium and modulating their activity in cells. LiMT is also thought to interact with proteins and enzymes, altering their activity and affecting the cell's physiology.
Biochemical and Physiological Effects
LiMT has been found to have a range of biochemical and physiological effects on cells and organisms. It has been found to modulate the activity of various enzymes and proteins, as well as to affect the activity of ion channels. LiMT has been found to have a protective effect on cells, reducing the damage caused by oxidative stress. In addition, LiMT has been found to have anti-inflammatory and anti-apoptotic properties, as well as to induce cell differentiation.
实验室实验的优点和局限性
One of the advantages of using LiMT in lab experiments is that it is relatively easy to synthesize and purify. In addition, LiMT is relatively stable and can be stored for extended periods of time. However, there are some limitations to using LiMT in lab experiments. For example, LiMT can be toxic to cells in high concentrations, and it can interfere with some biochemical assays.
未来方向
There are a number of potential future directions for research on LiMT. These include further research into the mechanism of action of LiMT, as well as research into its effects on various physiological processes and diseases. In addition, further research into the synthesis of LiMT and its derivatives could lead to the development of new and more efficient synthesis methods. Finally, research into the use of LiMT as a drug delivery system could lead to the development of new and more effective treatments for a range of diseases.
合成方法
LiMT can be synthesized from a combination of lithium hydroxide, 5-methoxy-2-methyl-1,3-thiazole, and sulfur dioxide. The reaction is carried out in aqueous solution at a temperature of 60-70°C. The reaction is exothermic and proceeds via an elimination-addition mechanism. The resulting LiMT is a white solid and can be purified by recrystallization.
属性
IUPAC Name |
lithium;5-methoxy-2-methyl-1,3-thiazole-4-sulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3S2.Li/c1-3-6-4(11(7)8)5(9-2)10-3;/h1-2H3,(H,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFDOGVSORBGHS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=NC(=C(S1)OC)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6LiNO3S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium(1+) ion 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![lithium(1+) ion 2-[2-(3-bromopyridin-2-yl)-1,3-thiazol-4-yl]-2-methylpropanoate](/img/structure/B6605088.png)
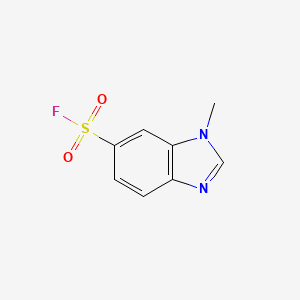
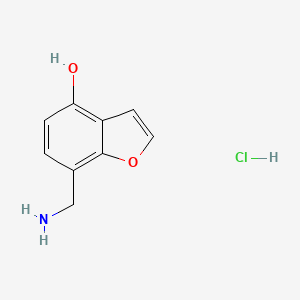
![1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6605130.png)
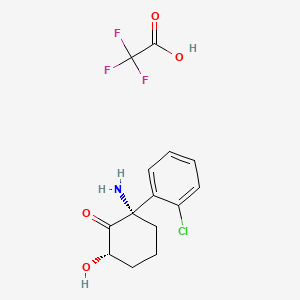
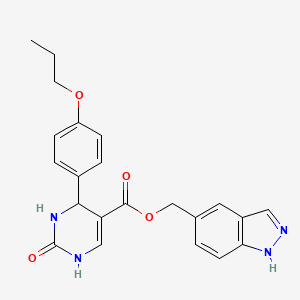
![N''-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine, trifluoroacetic acid](/img/structure/B6605143.png)
![N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid](/img/structure/B6605149.png)
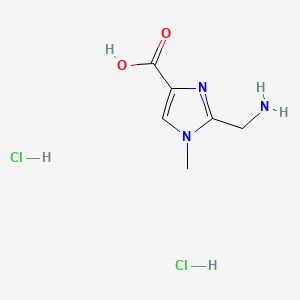

![rac-ethyl 5-methyl-4-[(1R,2S,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6605162.png)

![5-[(1E)-2-(1H-1,3-benzodiazol-2-yl)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6605179.png)
![N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine](/img/structure/B6605185.png)